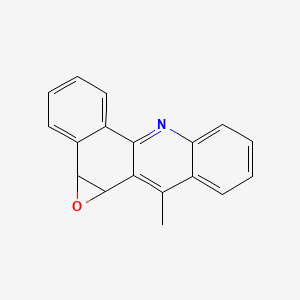
N-benzyl-7-chloroquinolin-4-amine
Descripción general
Descripción
N-benzyl-7-chloroquinolin-4-amine is a chemical compound with the molecular formula C16H13ClN2 and a molecular weight of 268.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a benzyl group attached to the nitrogen atom at the 4-position of the quinoline ring, with a chlorine atom at the 7-position .
Aplicaciones Científicas De Investigación
N-benzyl-7-chloroquinolin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
N-benzyl-7-chloroquinolin-4-amine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
N-benzyl-7-chloroquinolin-4-amine is a novel compound that has been synthesized for its potential biological activity It is known that quinoline derivatives often target enzymes or receptors involved in various biological processes .
Mode of Action
It is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound might interact with its targets through similar nucleophilic substitution reactions, leading to changes in the target’s function .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may affect pathways related to the targets of these compounds .
Pharmacokinetics
The compound’s molecular weight (26875) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
It has been suggested that the compound has potential antimicrobial, antimalarial, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-7-chloroquinolin-4-amine can be synthesized through the reaction of 4,7-dichloroquinoline with benzylamine. The reaction typically involves heating the reactants in ethanol at 165°C for 3 hours under microwave radiation . The reaction proceeds via nucleophilic aromatic substitution, where the benzylamine displaces the chlorine atom at the 4-position of the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom at the 7-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Condensation Reactions: It can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve heating in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Condensation: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.
Major Products Formed
Nucleophilic Substitution: Products include various substituted quinolines, depending on the nucleophile used.
Oxidation: Products may include quinoline N-oxides or other oxidized derivatives.
Reduction: Reduced products include amines or partially hydrogenated quinolines.
Condensation: Schiff bases or imines are formed as major products.
Comparación Con Compuestos Similares
N-benzyl-7-chloroquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Anthranilamides: Compounds with a quinoline or β-carboline scaffold, exhibiting diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
N-benzyl-7-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBPMAAMRHSTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323947 | |
| Record name | N-benzyl-7-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865270-61-7 | |
| Record name | N-benzyl-7-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


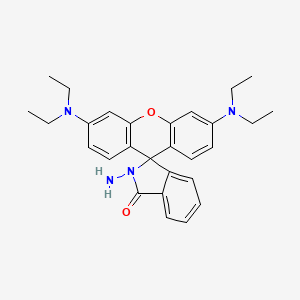
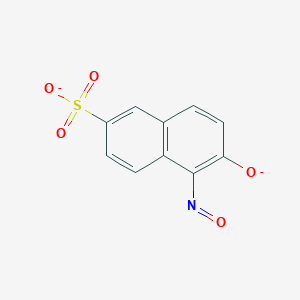
![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)
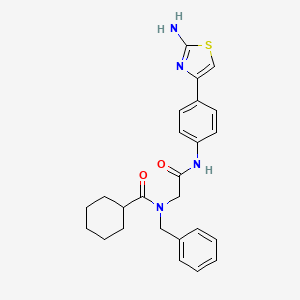
![(2S)-2-[4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1229892.png)

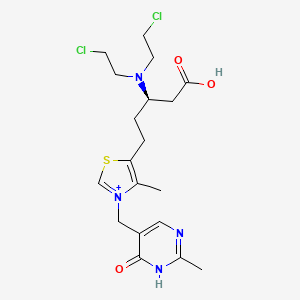
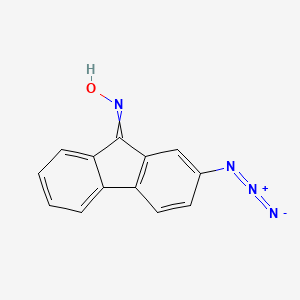
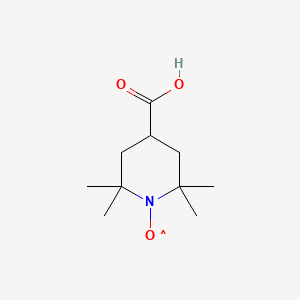
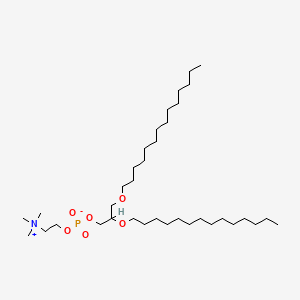

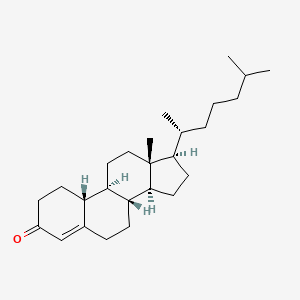
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
